1-(1H-1,3-benzodiazol-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a unique structure that combines elements of benzodiazole and tetrahydropyridazine, making it a subject of interest for researchers exploring novel pharmacological agents.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is not commonly found in nature but can be produced in laboratory settings.
This compound belongs to the class of carboxylic acids and is categorized as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. Its unique molecular framework suggests potential applications in drug development and other scientific fields.
The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:
The specific reaction conditions such as temperature, solvent choice, and catalysts play critical roles in determining the yield and purity of the final product. For instance, the use of polar solvents and controlled temperatures can enhance reaction efficiency.
The molecular formula for 1-(1H-1,3-benzodiazol-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is . The structure features:
The molecular weight is approximately 232.21 g/mol. The compound's structural representation can be visualized using molecular modeling software to understand its three-dimensional conformation better.
The compound can participate in various chemical reactions typical of carboxylic acids and heterocycles:
Understanding these reactions requires knowledge of reaction mechanisms such as electrophilic aromatic substitution and nucleophilic attack pathways that are influenced by the electronic properties of the functional groups present.
The mechanism of action for 1-(1H-1,3-benzodiazol-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid largely depends on its interactions at the molecular level with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may exhibit inhibitory effects on certain biological pathways, potentially modulating enzyme activity or receptor signaling. This suggests a pharmacological role that warrants further investigation through biochemical assays.
The compound is expected to be a solid at room temperature with possible melting points ranging between 150 °C to 200 °C based on similar compounds' characteristics.
Key chemical properties include:
Relevant data from similar compounds indicate potential reactivity towards electrophiles due to the presence of nitrogen atoms in the structure.
1-(1H-1,3-benzodiazol-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has promising applications in:
Further studies are necessary to explore its full potential in these areas and establish its efficacy and safety profiles through clinical trials.
The compound 1-(1H-1,3-benzodiazol-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is defined by the International Union of Pure and Applied Chemistry (IUPAC) name, which systematically describes its core components and substituents. The parent structure comprises two fused heterocyclic systems:
The molecular formula is C₁₂H₁₀N₄O₃, with a molecular weight of 258.24 g/mol. Derivatives of this scaffold are generated through substitutions at three primary sites:
Table 1: Representative Derivatives and Substituents
Derivative Structure | Substituent Position | Molecular Formula | Key Modifications |
---|---|---|---|
1-Methyl-1H-1,3-benzodiazol-2-yl variant | N1 of benzodiazole | C₁₃H₁₂N₄O₃ | Methyl group enhances lipophilicity |
2-Cyclopropyl-1H-1,3-benzodiazole hybrid | N1 of benzodiazole | C₁₅H₁₄N₄O₃ | Cyclopropyl alters steric bulk |
Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate | Carboxylic acid group | C₁₄H₁₄N₄O₃ | Ethyl ester improves cell permeability |
Examples include 1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole (C₁₂H₁₄N₂OS), where a thiolane group is appended to the benzodiazole C2, and 2-cyclopropyl-1H-1,3-benzodiazole analogues, which are commercially available as building blocks [2] [8].
This compound exemplifies molecular hybridization, integrating two biologically significant heterocyclic systems:
Tetrahydropyridazine Core
The tetrahydropyridazine unit is a partially saturated diazine ring featuring:
Benzodiazole (Benzimidazole) Scaffold
The 1H-1,3-benzodiazole (benzimidazole) component consists of:
Hybridization Effects
The covalent linkage between the benzodiazole C2 and tetrahydropyridazine N1 creates a conformationally constrained hybrid with synergistic properties:
Table 2: Hybridization Strategies for Related Pharmacological Scaffolds
Hybrid Scaffold | Components | Biological Implications |
---|---|---|
Benzobisthiazoles | Two fused benzothiazole rings | Kinase inhibition (e.g., CLK2/3 suppression) |
Benzimidazole-pyridine hybrids | Benzimidazole + dihydropyridine | Anticancer activity via apoptosis induction |
Benzodiazole-tetrahydropyridazine | Benzimidazole + tetrahydropyridazine (title) | Multitarget engagement (potential kinase/DNA binding) |
This structural duality positions the compound as a versatile precursor for anticancer or antimicrobial agents, leveraging known structure-activity relationships of both scaffolds [4] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3